4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride
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Overview
Description
4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the amino and hydroxypropyl groups enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through alkylation reactions, where the pyrazole derivative reacts with an epoxide or a halohydrin.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated reagents and bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The hydroxypropyl group may enhance its binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-5-carboxamide: Lacks the hydroxypropyl group, which may result in different reactivity and biological activity.
N-(2-Hydroxypropyl)-1H-pyrazole-5-carboxamide: Lacks the amino group, affecting its potential interactions and applications.
Uniqueness
4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride is unique due to the presence of both the amino and hydroxypropyl groups, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications in research and industry.
Properties
IUPAC Name |
4-amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-4(12)2-9-7(13)6-5(8)3-10-11-6;/h3-4,12H,2,8H2,1H3,(H,9,13)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBHDQTQOFEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=NN1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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